molecular formula C12H22N2O4 B182462 1-tert-Butyl 3-ethyl piperazine-1,3-dicarboxylate CAS No. 183742-29-2

1-tert-Butyl 3-ethyl piperazine-1,3-dicarboxylate

Cat. No.: B182462
CAS No.: 183742-29-2
M. Wt: 258.31 g/mol
InChI Key: IQKOVLZJPVVLOZ-UHFFFAOYSA-N
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Description

1-tert-Butyl 3-ethyl piperazine-1,3-dicarboxylate is a chemical compound with the molecular formula C12H22N2O4. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.

Preparation Methods

The synthesis of 1-tert-Butyl 3-ethyl piperazine-1,3-dicarboxylate typically involves the reaction of N-Boc-piperazine with ethyl bromoacetate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like acetonitrile, and the mixture is stirred at room temperature for several hours. The product is then purified through standard techniques such as recrystallization or chromatography .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

1-tert-Butyl 3-ethyl piperazine-1,3-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where nucleophiles such as halides or alkoxides replace existing substituents.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction outcomes.

Scientific Research Applications

Scientific Research Applications

1-tert-Butyl 3-ethyl piperazine-1,3-dicarboxylate has several noteworthy applications:

Organic Synthesis

  • Building Block for Complex Molecules: It serves as a key intermediate in synthesizing various organic compounds, including pharmaceuticals and agrochemicals. Its unique structure allows for further modifications to create more complex molecules .

Medicinal Chemistry

  • Therapeutic Agents: The compound is involved in developing potential therapeutic agents targeting diseases such as cancer and infectious diseases. It can act as an enzyme inhibitor or receptor antagonist, modulating biological pathways .
  • Biologically Active Molecules: It is utilized in synthesizing biologically active molecules that exhibit pharmacological properties. Preliminary studies suggest it may interact with various biological targets, leading to diverse pharmacological activities .

Industrial Applications

  • Specialty Chemicals Production: The compound is used in producing specialty chemicals with specific properties tailored for industrial applications .

Case Studies and Research Findings

Several studies have documented the efficacy and utility of this compound:

Case Study: Enzyme Inhibition

Research indicated that derivatives of this compound demonstrated significant inhibition of specific enzymes linked to cancer progression. By modifying the substituents on the piperazine ring, researchers were able to enhance binding affinity and selectivity towards target enzymes .

Case Study: Drug Development

In drug discovery programs, this compound has been employed as a scaffold for designing novel therapeutic agents. Its ability to interact with multiple biological targets makes it a valuable candidate for further pharmacological evaluations .

Mechanism of Action

The mechanism of action of 1-tert-Butyl 3-ethyl piperazine-1,3-dicarboxylate depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor antagonist, binding to specific molecular targets and modulating their activity. The pathways involved can include inhibition of enzyme activity, blocking of receptor-ligand interactions, or modulation of signal transduction pathways.

Comparison with Similar Compounds

1-tert-Butyl 3-ethyl piperazine-1,3-dicarboxylate can be compared with other piperazine derivatives, such as:

    1-tert-Butyl 4-ethyl 3-oxopiperidine-1,4-dicarboxylate: This compound has a similar structure but with different substituents, leading to variations in chemical reactivity and applications.

    1-tert-Butyl 3-methyl piperazine-1,3-dicarboxylate: The presence of a methyl group instead of an ethyl group can influence the compound’s physical and chemical properties.

    1-tert-Butyl 3-hydroxymethyl piperazine-1,3-dicarboxylate:

The uniqueness of this compound lies in its specific substituents and the resulting properties, making it suitable for particular synthetic and research applications.

Biological Activity

1-tert-Butyl 3-ethyl piperazine-1,3-dicarboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

This compound has the following molecular formula:

PropertyValue
Molecular FormulaC₁₄H₁₈N₂O₄
Molecular Weight270.30 g/mol
CAS Number1289384-69-5

The compound features a piperazine ring with tert-butyl and ethyl substituents, contributing to its lipophilicity and potential interaction with various biological targets.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and interact with specific receptors. Research indicates that it may inhibit certain enzymes involved in metabolic pathways, thereby influencing cellular functions such as proliferation and apoptosis.

Potential Targets:

  • Enzymes : The compound may inhibit enzymes related to neurotransmission and inflammation.
  • Receptors : It shows potential for interacting with neurotransmitter receptors, which could affect mood and cognitive functions.

In Vitro Studies

Several studies have evaluated the biological activity of this compound:

  • Neuroprotective Effects : In vitro experiments demonstrated that the compound can protect neuronal cells from oxidative stress-induced damage. This was assessed using cell viability assays where treated cells exhibited significantly higher survival rates compared to controls exposed to oxidative agents.
  • Anti-inflammatory Activity : The compound has been shown to reduce the production of pro-inflammatory cytokines in cultured macrophages. This suggests a potential application in treating inflammatory diseases.

In Vivo Studies

Case Study : A study involving animal models assessed the effects of this compound on induced inflammation. Results indicated that administration of the compound led to a marked reduction in edema and pain responses compared to untreated groups.

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameBiological ActivityNotes
4-(2-Chloro-thiazol-5-ylmethyl)-piperazineModerate anti-inflammatory effectsUsed as a reference compound
Piperazine derivativesVarying neuroactive propertiesCommon scaffold in medicinal chemistry

Properties

IUPAC Name

1-O-tert-butyl 3-O-ethyl piperazine-1,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O4/c1-5-17-10(15)9-8-14(7-6-13-9)11(16)18-12(2,3)4/h9,13H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQKOVLZJPVVLOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CN(CCN1)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10464811
Record name 1-tert-Butyl 3-ethyl piperazine-1,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10464811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

183742-29-2
Record name 1-tert-Butyl 3-ethyl piperazine-1,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10464811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-tert-butyl 3-ethyl piperazine-1,3-dicarboxylate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

To a solution of ethyl 1-benzyloxycarbonyl-4-(tert-butoxycarbonyl)-2-piperazinecarboxylate (2.49 g) (Tet. Lett. 30(39), 5193-5196) in EtOH was added Pd/C (0.25 g). The solution was degassed with nitrogen and hydrogen gas was bubbled into the mixture. The reaction mixture was stirred for 3 hours under hydrogen atmosphere. The mixture was filtered through Celite and concentrated to give 1.15 g of ethyl 4-(tert-butoxycarbonyl)-2-piperazinecarboxylate. (2) To a solution of the compound obtained above in THF (10 mL) was added 3,5-dichlorophenyl isocyanate (1.00 g). After stirring overnight, the solution was concentrated. Purification by chromatography (Silica gel: EtOAc/hexane: 1/4, Chromatotron) afforded ethyl 1-[N-(3,5-dichlorophenyl)carbamoyl]-4-tert-butoxycarbonyl-2-piperazinecarboxylate (1.36 g). MS (m/z) 446 (MH+). (3) The compound obtained above was treated in a manner similar to Example 1 (4) to yield 4-(tert-butoxycarbonyl)-8-(3,5-dichlorophenyl)-1,4,8-triazabicyclo[4.3.0]nonane-7,9-dione (0.72 g). MS (m/z) 422 (M++Na) mp 60.2° C.
Quantity
2.49 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0.25 g
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

Concentrated hydrochloric acid (5 mL) was added to the above-obtained 1,4-di-tert-butoxycarbonylpiperazine-3-carboxylic acid ethyl ester (5.5 g) in ethanol (50 mL), followed by stirring at room temperature for 3 days. The solvent of the reaction mixture was removed under reduced pressure, to thereby give piperazine-2-carboxylic acid ethyl ester hydrochloride (3.4 g, 95.7%). Under cooling with ice, triethylamine (5 mL) and 2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile (4.0 g) were added to the thus-obtained piperazine-2-carboxylic acid ethyl ester hydrochloride (3.4 g) in tetrahydrofuran (30 mL), followed by stirring at room temperature for 16 hours. The reaction mixture was partitioned by use of methylene chloride. The organic layer was dried over magnesium sulfate anhydrate, followed by filtration. The solvent was removed under reduced pressure, and the residue was purified through silica gel column chromatography (methylene chloride-methanol), to thereby give the title compound as an oily product (3.14 g, 49%).
Quantity
5 mL
Type
reactant
Reaction Step One
Name
1,4-di-tert-butoxycarbonylpiperazine-3-carboxylic acid ethyl ester
Quantity
5.5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

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